gamma-Hydroxy bendamustine
Übersicht
Beschreibung
Gamma-Hydroxy bendamustine is a derivative of Bendamustine, which is an alkylating agent classified into the group of nitrogen mustard analogues . It was designed in the former Germany Democratic Republic in the 1960s and rediscovered in the 1990s . Bendamustine possesses a unique mechanism of action with potential antimetabolite properties, and only partial cross-resistance with other alkylators .
Molecular Structure Analysis
The molecular formula of gamma-Hydroxy bendamustine is C16H21Cl2N3O3 . Its IUPAC name is 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid . The molecular weight is 374.3 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of gamma-Hydroxy bendamustine include a molecular weight of 374.3 g/mol, XLogP3-AA of 1.8, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 5, Rotatable Bond Count of 9, Exact Mass of 373.0959969 g/mol, Monoisotopic Mass of 373.0959969 g/mol, Topological Polar Surface Area of 78.6 Ų, Heavy Atom Count of 24, and Formal Charge of 0 .Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Agent
Bendamustine is a water-soluble, bifunctional chemotherapeutic agent that has potential antimetabolite properties . It was designed in 1963 and rediscovered in the 1990s . Its unique mechanism of action and favorable side-effect profile promise a major role in the management of lymphoproliferative disorders .
Treatment of Lymphoproliferative Neoplasms
Bendamustine has been used for the treatment of lymphoproliferative neoplasms . It induces remission in more than three-fourths of patients with rituximab-refractory indolent B cell non-Hodgkin lymphoma (NHL) .
Synergistic Effects with Rituximab
When combined with rituximab in vitro, bendamustine shows synergistic effects against various leukemia and lymphoma cell lines . Clinical trials supporting these results show that bendamustine plus rituximab is highly effective in patients with relapsed-refractory indolent lymphoma .
First-line Treatment Option for Certain Lymphomas
The combination of bendamustine and rituximab has the potential to become a new standard first-line treatment option for patients with follicular lymphoma (FL), mantle cell lymphoma (MCL), and indolent lymphomas .
Treatment of Chronic Lymphocytic Leukemia (CLL)
In 2008, bendamustine was approved in the US for the treatment of chronic lymphocytic leukemia (CLL) .
Treatment of Non-Hodgkin’s Lymphoma (NHL)
Bendamustine was later approved for the treatment of indolent B cell non-Hodgkin’s lymphoma (NHL) .
Drug Monitoring
Sensitive and robust liquid chromatography (LC) methods with fluorescence (FL) detection have been developed for the determination of bendamustine in human plasma and urine . These methodologies were successfully applied to monitoring of bendamustine in a child with cancer treated with bendamustine .
Treatment of Various Malignancies
Clinical trials have focused on the assessment of the optimal dosage, tolerance, and efficacy of bendamustine in various hematological and some solid malignancies, including CLL, NHL, Hodgkin’s disease, multiple myeloma, primary and metastatic brain tumors, small-cell lung cancer sarcomas, and other neoplasms .
Wirkmechanismus
Target of Action
Gamma-Hydroxy Bendamustine, also known as Bendamustine M3, primarily targets DNA in both active and quiescent cells . It is particularly effective against indolent B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL) .
Mode of Action
Bendamustine M3 is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death . This unique mechanism of action sets it apart from other alkylating agents .
Biochemical Pathways
The biochemical pathways affected by Bendamustine M3 involve DNA damage stress responses, apoptosis, inhibition of mitotic checkpoints, and induction of mitotic catastrophe . The compound’s ability to form covalent bonds with DNA bases disrupts the normal function of DNA, leading to cell death .
Pharmacokinetics
Bendamustine M3 is produced via the CYP1A2 pathway . The plasma concentration-time profile of Bendamustine follows a triphasic pattern, with a very rapid distribution and intermediate phases followed by a slow terminal decline . The effective half-life is about 40 minutes . Bendamustine m3 and another active metabolite, n-desmethyl-bendamustine (m4), are generally found at low levels relative to the parent compound .
Result of Action
The molecular and cellular effects of Bendamustine M3’s action include DNA damage, disruption of cell cycle progression, and induction of cell death . It has been shown to have a cytotoxic activity similar to the parent compound, Bendamustine .
Action Environment
The action, efficacy, and stability of Bendamustine M3 can be influenced by various environmental factors. For instance, the rate of formation for both Bendamustine M3 and M4 metabolites correlates with the activity of CYP1A2 . Therefore, factors that affect the activity of CYP1A2 could potentially influence the action of Bendamustine M3.
Zukünftige Richtungen
Bendamustine is now a standard agent for the treatment of CLL, indolent and aggressive B-NHL and T-NHL and HL, as well as MM . It serves as the backbone for the development of novel regimens including new targeted therapies . The optimal dosing and schedule of bendamustine administration is largely undecided and varies among studies . Results of ongoing trials and dose-finding studies will help to further ascertain the optimal place of bendamustine in the management of indolent NHL .
Eigenschaften
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-4-hydroxybutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O3/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24/h2-3,10,14,22H,4-9H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYWLSZJZNELNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Hydroxy bendamustine | |
CAS RN |
1138238-08-0 | |
Record name | gamma-Hydroxy bendamustine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1138238080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .GAMMA.-HYDROXY BENDAMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5NNC1X8FP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.